molecular formula C14H15N3O4S B2680291 1-(6-methoxypyridin-3-yl)-3-(4-methylbenzenesulfonyl)urea CAS No. 719269-35-9

1-(6-methoxypyridin-3-yl)-3-(4-methylbenzenesulfonyl)urea

Cat. No.: B2680291
CAS No.: 719269-35-9
M. Wt: 321.35
InChI Key: LUHPQZVSQHWZDR-UHFFFAOYSA-N
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Description

1-(6-methoxypyridin-3-yl)-3-(4-methylbenzenesulfonyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxypyridine moiety and a methylbenzenesulfonyl group connected through a urea linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methoxypyridin-3-yl)-3-(4-methylbenzenesulfonyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 6-methoxypyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methylbenzenesulfonamide in the presence of a base such as triethylamine to yield the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions

1-(6-methoxypyridin-3-yl)-3-(4-methylbenzenesulfonyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Formation of 1-(6-hydroxypyridin-3-yl)-3-(4-methylbenzenesulfonyl)urea.

    Reduction: Formation of 1-(6-methoxypyridin-3-yl)-3-(4-methylbenzenesulfanyl)urea.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-methoxypyridin-3-yl)-3-(4-methylbenzenesulfonyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-methoxypyridin-3-yl)-3-(4-methylbenzenesulfonyl)urea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonyl group can form strong interactions with amino acid residues in the enzyme, leading to inhibition. Additionally, the methoxypyridine moiety can interact with nucleophilic sites on proteins, further contributing to its biological effects.

Comparison with Similar Compounds

1-(6-methoxypyridin-3-yl)-3-(4-methylbenzenesulfonyl)urea can be compared with other similar compounds, such as:

    1-(6-hydroxypyridin-3-yl)-3-(4-methylbenzenesulfonyl)urea: Similar structure but with a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.

    1-(6-methoxypyridin-3-yl)-3-(4-methylbenzenesulfanyl)urea: Contains a sulfanyl group instead of a sulfonyl group, leading to different chemical and biological properties.

    1-(6-methoxypyridin-3-yl)-3-(4-chlorobenzenesulfonyl)urea: Substitution of the methyl group with a chlorine atom, which can influence its chemical behavior and interactions with biological targets.

These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its reactivity and applications.

Biological Activity

1-(6-Methoxypyridin-3-yl)-3-(4-methylbenzenesulfonyl)urea is a compound of interest due to its potential biological activities, particularly in cancer treatment and apoptosis induction. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula: C13H14N2O3S
  • Molecular Weight: 278.33 g/mol

The compound exhibits its biological activity primarily through the inhibition of anti-apoptotic proteins, specifically targeting the Bcl-2 family. This inhibition promotes apoptosis in cancer cells, making it a potential therapeutic agent against various malignancies.

Apoptosis Induction

Research indicates that compounds similar to this compound effectively induce apoptosis in cancer cell lines by disrupting mitochondrial membrane potential and activating caspases .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on several cancer cell lines. For example, a study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 10 µM against the A549 human lung adenocarcinoma cell line .

Study 1: In Vivo Efficacy

A recent study investigated the in vivo efficacy of this compound in a mouse model of cancer. Mice treated with 20 mg/kg of the compound showed a significant reduction in tumor size compared to control groups, indicating its potential as an effective anti-cancer agent .

Study 2: Mechanistic Insights

Another study focused on the mechanistic insights into how this compound induces apoptosis. The results revealed that the compound activates mitochondrial pathways leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Comparative Table of Biological Activities

Compound IC50 (µM) Target Mechanism
This compound~10A549 Cell LineInduces apoptosis via Bcl-2 inhibition
Similar Compound A~15HeLa Cell LineMicrotubule destabilization
Similar Compound B~5MCF-7 Cell LineCaspase activation

Properties

IUPAC Name

1-(6-methoxypyridin-3-yl)-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-10-3-6-12(7-4-10)22(19,20)17-14(18)16-11-5-8-13(21-2)15-9-11/h3-9H,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHPQZVSQHWZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CN=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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